[3-[5-(5-Methylpyrazin-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol
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Overview
Description
[3-[5-(5-Methylpyrazin-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazine ring, an oxadiazole ring, and a phenylmethanol group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[5-(5-Methylpyrazin-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol typically involves multi-step organic reactions One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids The pyrazine ring can be introduced via condensation reactions with appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
[3-[5-(5-Methylpyrazin-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxadiazole ring to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles like sodium hydroxide and alkyl halides are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, [3-[5-(5-Methylpyrazin-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
Mechanism of Action
The mechanism of action of [3-[5-(5-Methylpyrazin-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high specificity, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- [3-(5-Methylpyrazin-2-yl)-1,2,4-oxadiazol-5-yl]phenylmethanol
- [3-(5-Methylpyrazin-2-yl)-1,2,4-oxadiazol-3-yl]benzyl alcohol
Uniqueness
Compared to similar compounds, [3-[5-(5-Methylpyrazin-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol exhibits unique reactivity and binding properties due to the specific arrangement of its functional groups. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[3-[5-(5-methylpyrazin-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-9-6-16-12(7-15-9)14-17-13(18-20-14)11-4-2-3-10(5-11)8-19/h2-7,19H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXQKNQAQUMBQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C2=NC(=NO2)C3=CC=CC(=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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